2-Bromo-3-methoxy-6-methylpyridine
Overview
Description
2-Bromo-3-methoxy-6-methylpyridine is a bromopyridine derivative with the molecular formula C7H8BrNO. This compound is characterized by the presence of a bromine atom at the second position, a methoxy group at the third position, and a methyl group at the sixth position on the pyridine ring. It is a light yellow solid with a molecular weight of 202.05 g/mol .
Mechanism of Action
Target of Action
It is used in the preparation of triazolopyrimidine derivatives and analogs as axl receptor tyrosine kinase function inhibitors . AXL receptor tyrosine kinases play a crucial role in cell survival, growth, and migration.
Mode of Action
Bromopyridine derivatives like this compound are often used in organic synthesis, particularly in cross-coupling reactions . In these reactions, the bromine atom in the compound is typically replaced by another group, allowing the formation of new carbon-carbon bonds.
Biochemical Pathways
It’s known that bromopyridine derivatives are often used in the synthesis of various pyridine derivatives. These compounds can then interact with various biochemical pathways depending on their specific structures and functional groups.
Pharmacokinetics
The compound is a bromopyridine derivative, and these compounds are generally well-absorbed and distributed in the body due to their lipophilic nature . The compound’s bioavailability would be influenced by factors such as its solubility, stability, and the presence of transporters in the body.
Result of Action
As a bromopyridine derivative, it’s likely to be involved in the formation of new carbon-carbon bonds during organic synthesis. The resulting compounds could have various effects at the molecular and cellular level, depending on their specific structures and targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-3-methoxy-6-methylpyridine. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . Furthermore, the compound’s action and efficacy can be influenced by biological factors such as the presence of specific enzymes or transporters in the body.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-3-methoxy-6-methylpyridine can be synthesized through various methods. One common method involves the bromination of 3-methoxy-6-methylpyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-methoxy-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products Formed
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation Reactions: Formation of aldehydes or carboxylic acids.
Reduction Reactions: Formation of piperidine derivatives.
Scientific Research Applications
2-Bromo-3-methoxy-6-methylpyridine has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-methoxy-6-methylpyridine: Similar structure but with different positional isomerism.
2-Bromo-6-methylpyridine: Lacks the methoxy group, which affects its reactivity and applications.
2-Bromo-3-methoxypyridine: Lacks the methyl group, leading to different chemical properties and uses.
Uniqueness
2-Bromo-3-methoxy-6-methylpyridine is unique due to the specific arrangement of its substituents, which imparts distinct chemical reactivity and biological activity. The presence of both methoxy and methyl groups enhances its solubility and stability, making it a valuable intermediate in various synthetic pathways .
Properties
IUPAC Name |
2-bromo-3-methoxy-6-methylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO/c1-5-3-4-6(10-2)7(8)9-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUJFCUIDDZMCCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)OC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450071 | |
Record name | 2-bromo-3-methoxy-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24207-22-5 | |
Record name | 2-bromo-3-methoxy-6-methylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50450071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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